
Fosaprepitant
Overview
Description
Fosaprepitant Dimeglumine: is an intravenously administered prodrug of aprepitant, which is used as an antiemetic to prevent nausea and vomiting associated with chemotherapy . It is rapidly converted to aprepitant in the body, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . This compound is particularly effective in preventing both acute and delayed phases of chemotherapy-induced nausea and vomiting .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fosaprepitant Dimeglumine is synthesized from aprepitant through a phosphorylation process under alkaline conditions to obtain a dibenzyl ester intermediate . This intermediate is then hydrolyzed to produce this compound, which is subsequently reacted with N-methyl-D-glucosamine to form this compound dimeglumine .
Industrial Production Methods: The industrial production of this compound dimeglumine involves reconstituting the compound with 5 mL of 0.9% sodium chloride and adding it to an infusion bag containing 145 mL of 0.9% sodium chloride for a final concentration of 1 mg/mL . This method ensures the stability and solubility of the compound for intravenous administration.
Chemical Reactions Analysis
Types of Reactions: Fosaprepitant Dimeglumine undergoes hydrolysis to convert into its active form, aprepitant . This conversion is crucial for its antiemetic effects.
Common Reagents and Conditions: The hydrolysis reaction requires an alkaline environment and the presence of N-methyl-D-glucosamine . The reaction conditions are carefully controlled to ensure the complete conversion of the intermediate to the final product.
Major Products Formed: The primary product formed from the hydrolysis of this compound dimeglumine is aprepitant, which is the active antiemetic agent .
Scientific Research Applications
Fosaprepitant is an intravenous prodrug of aprepitant, an antiemetic drug that belongs to the class of NK1 receptor antagonists . this compound is approved by the FDA and EMEA for preventing chemotherapy-induced nausea and vomiting (CINV) . It functions by blocking substance P activity at NK1 receptors in the brain, offering a novel approach to CINV prevention and improved symptom management when combined with corticosteroids and serotonin antagonists .
Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV)
This compound is primarily used to prevent acute and delayed nausea and vomiting associated with highly emetogenic chemotherapy (HEC) and moderately emetogenic chemotherapy (MEC) in adults and pediatric patients . It is administered in conjunction with other antiemetic agents .
- Efficacy in Combination Therapy: Studies have demonstrated that adding this compound to a 5-HT3 receptor antagonist (with or without dexamethasone) significantly increases the rate of complete control of total, acute phase, and delayed phase vomiting .
- Comparison with Aprepitant: this compound has shown comparable antiemetic effects to aprepitant when combined with ondansetron and dexamethasone . A randomized study involving patients undergoing cisplatin-based chemotherapy found that this compound and aprepitant had similar antiemetic efficacy (71.96% versus 69.35%, p = 0.4894) .
- Pediatric Use: this compound is effective for CINV control in children with tumors receiving HEC . In a study with 122 children, this compound at 3 mg/kg (maximum 150 mg) resulted in complete response (CR) rates of 88.5% in the acute phase (AP), 71.3% in the delayed phase (DP), and 65.6% overall. This compound also had a greater CR than aprepitant in preventing acute vomiting (p < 0.05) .
- Dosage: The typical dose of this compound is 4 mg/kg (maximum dose of 150 mg), although some studies have used a dose of 3 mg/kg (maximum dose of 150 mg) .
Management of Nausea Outside of Chemotherapy
- Antimicrobial-Associated Nausea: A case study suggests that this compound may be useful in managing nausea outside the context of chemotherapy or general anesthesia, such as in cases of antimicrobial-associated nausea .
Safety and Tolerability
- Adverse Effects: Common side effects of this compound include fatigue, diarrhea, constipation, sleeplessness, vertigo, and local pain at the injection site . These adverse effects are generally mild and tolerable (p > 0.05) .
- Venous Toxicity: Venous toxicity was more common with this compound than with aprepitant in one study (2.7% vs. 0.3%, respectively) .
Clinical Studies and Research
- This compound vs. Aprepitant: Zhang et al. conducted a randomized, double-blind, non-inferiority clinical study with 644 patients receiving cisplatin-based chemotherapy. The study found that the antiemetic effects of this compound and aprepitant were comparable (71.96% compared to 69.35%, p = 0.4894) .
- This compound in Gynecological Cancer: A randomized controlled trial on CINV treatment in patients with gynecological cancer showed no significant differences between aprepitant and this compound in the acute and delayed phases of cycle 1 chemotherapy .
- This compound in Japanese Patients: A study in Japan compared a 5-day administration of aprepitant with a single administration of this compound for preventing nausea and vomiting caused by cisplatin-induced HEC. The results showed no significant differences between the groups in the rate of complete remission and the complete control rate of vomiting during the entire treatment period .
- Pediatric Studies: A postmarketing requirement (PMR) includes a study to evaluate the pharmacokinetics, safety, and tolerability of a single dose of this compound injection in pediatric patients aged 0 to 6 months undergoing HEC or MEC .
Data Table: Summary of Clinical Studies
Mechanism of Action
Fosaprepitant Dimeglumine is a prodrug of aprepitant, which acts as a substance P/neurokinin 1 (NK1) receptor antagonist . Upon administration, it is rapidly converted to aprepitant, which blocks the action of substance P in the brain, thereby preventing nausea and vomiting . Aprepitant has little or no affinity for serotonin, dopamine, and corticosteroid receptors, making it a unique antiemetic agent .
Comparison with Similar Compounds
Aprepitant: The active form of fosaprepitant dimeglumine, used for the same antiemetic purposes.
Rolapitant: Another NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Netupitant: Often combined with palonosetron for its antiemetic effects.
Uniqueness: this compound Dimeglumine is unique because it is an intravenously administered prodrug that is rapidly converted to its active form, aprepitant . This allows for a more controlled and efficient delivery of the antiemetic agent compared to oral administration .
Biological Activity
Fosaprepitant is an intravenous prodrug of aprepitant, a substance P/neurokinin-1 (NK1) receptor antagonist. It was approved by the FDA and EMEA in January 2008 for the prevention of chemotherapy-induced nausea and vomiting (CINV) associated with highly and moderately emetogenic chemotherapy. The mechanism of action involves blocking substance P activity at NK1 receptors in the brain, which is crucial for controlling nausea and vomiting .
This compound is converted to aprepitant in the body, where it exerts its effects by antagonizing NK1 receptors. This blockade prevents the binding of substance P, a neuropeptide involved in the vomiting reflex. The efficacy of this compound is enhanced when used in combination with other antiemetics such as corticosteroids and serotonin antagonists, providing a synergistic effect in managing CINV .
Pharmacokinetics and Bioequivalence
A study comparing this compound to oral aprepitant demonstrated bioequivalence, meaning that their pharmacologic effects are comparable. Key pharmacokinetic parameters are summarized in the table below:
Parameter | Aprepitant (125 mg) | This compound (115 mg) |
---|---|---|
AUC 0–∞ (ng·h/mL) | 27,759 | 29,611 |
C max (ng/mL) | 1,354 | 3,095 |
C 24 h (ng/mL) | 494 | 504 |
t max (h) | 4.0 | 0.25 |
t 1/2 (h) | 14.0 | 13.6 |
The bioequivalence was confirmed by confidence intervals for the area under the concentration-time curve (AUC), which fell within predefined bounds .
Case Studies and Trials
Several clinical trials have evaluated the efficacy of this compound in preventing CINV:
- Efficacy in Combination Therapy : In studies where this compound was combined with ondansetron and dexamethasone, it demonstrated non-inferiority to aprepitant alone, effectively reducing nausea and vomiting episodes .
- Weekly vs Every Three Weeks Administration : A pilot randomized clinical trial indicated that patients receiving weekly doses of this compound experienced significantly lower rates of emesis compared to those on a three-week regimen, especially in patients receiving higher doses of radiation to the brainstem .
- Quality of Life Improvements : Patients receiving weekly this compound reported improved quality-of-life scores, indicating better overall management of CINV without compromising survival outcomes .
Summary of Key Findings
- Complete Response Rates : In trials, complete response rates were significantly higher in patients treated with this compound weekly compared to those receiving it every three weeks.
- Safety Profile : this compound has been found to be well-tolerated among patients, with minimal adverse effects reported during clinical trials .
Q & A
Basic Research Questions
Q. What is the neurokinin-1 (NK-1) receptor antagonism mechanism of fosaprepitant, and how does it complement 5-HT3 antagonists in preventing chemotherapy-induced nausea and vomiting (CINV)?
this compound, a prodrug of aprepitant, selectively inhibits the NK-1 receptor to block substance P-mediated emesis. This mechanism synergizes with 5-HT3 antagonists (e.g., ondansetron) and dexamethasone by targeting distinct pathways in the vomiting reflex. Clinically, this triple therapy is standard for highly emetogenic chemotherapy (HEC). Methodologically, receptor binding assays and pharmacokinetic studies validate its bioequivalence to oral aprepitant (e.g., 115 mg IV this compound ≈ 125 mg oral aprepitant) .
Q. What experimental designs are recommended for evaluating this compound’s efficacy in acute vs. delayed CINV phases?
Phase III trials typically use a double-blind, randomized design with primary endpoints of "complete response" (no vomiting/no rescue medication) during acute (0–24 hrs) and delayed (25–120 hrs) phases. Stratification by chemotherapy emetogenicity and patient risk factors (e.g., age, sex) is critical. For example, the "MASCC/ESMO Antiemetic Guidelines" recommend crossover studies to compare this compound regimens against placebo or active controls .
Q. How should researchers address variability in this compound’s pharmacokinetic profile across patient subgroups?
Population pharmacokinetic modeling accounts for covariates like body weight, renal/hepatic function, and drug interactions (e.g., CYP3A4 inducers). Studies using nonlinear mixed-effects models (NONMEM) have shown that this compound’s clearance is unaffected by mild-to-moderate renal impairment, but dose adjustments may be needed in severe hepatic dysfunction .
Advanced Research Questions
Q. What methodological challenges arise when comparing this compound to newer NK-1 antagonists (e.g., fosnetupitant) in HEC prophylaxis?
Exploratory analyses require non-inferiority designs with large sample sizes to detect subtle efficacy differences. For instance, a 2022 study (N=785) used a modified LOCF (last observation carried forward) method to handle missing data, revealing similar complete response rates between this compound and fosnetupitant (82.4% vs. 83.9%, p=0.53). However, subgroup analyses (e.g., cisplatin-based regimens) highlighted variability in delayed-phase efficacy .
Q. How can conflicting data on this compound’s efficacy in specific populations (e.g., bariatric surgery patients) be resolved?
Meta-analyses with sensitivity analyses are essential. While this compound lacks direct data in bariatric populations, extrapolation from oral aprepitant trials (e.g., 80 mg preoperatively) shows reduced vomiting incidence. Researchers should use pharmacokinetic simulations to adjust for altered drug absorption post-surgery and validate findings via prospective cohorts .
Q. What statistical approaches optimize power in studies assessing extended this compound dosing (e.g., weekly vs. 3-weekly)?
A 2024 randomized trial (N=214) used a time-to-event analysis with Kaplan-Meier curves to compare weekly this compound (150 mg) vs. 3-weekly dosing (150 mg) during concurrent chemoradiotherapy. The weekly regimen showed superior sustained antiemetic effects (HR=0.62, 95% CI: 0.41–0.93), particularly in subgroups with high brainstem radiation doses (≥36 Gy). Adaptive trial designs with interim futility analyses are recommended for such exploratory endpoints .
Q. How do real-world safety profiles of this compound differ from clinical trial data, and what biases must researchers mitigate?
A 2024 FAERS database analysis (N=1,123 reports) identified disproportionate adverse events (AEs) like infusion-site reactions (IC=2.1) and hypersensitivity (IC=1.8). Comparative safety studies require propensity score matching to adjust for confounding factors (e.g., concurrent chemotherapy agents). Sensitivity analyses should exclude reports lacking causality assessments .
Q. Methodological Considerations
Q. What strategies improve reproducibility in preclinical studies of this compound’s anti-inflammatory effects (e.g., CXCL13 modulation)?
Kyoto University’s 2023 study standardized in vitro assays using flow cytometry (CD4+/CXCR5+ cell migration) and ELISA (CXCL13 quantification). Replicating these requires strict control of supernatant concentrations (e.g., 50% v/v) and this compound dimeglumine doses (1–10 µM). Pre-registration of protocols (e.g., on Open Science Framework) reduces variability .
Q. How should cost-effectiveness analyses integrate this compound into precision medicine frameworks (e.g., GSTP1 genotyping)?
A 2023 cost-minimization model compared GSTP1 genotyping (150/dose) in cisplatin-treated patients. Decision trees with Markov simulations showed genotyping was cost-saving if ≥15% of patients avoided nephrotoxicity. Researchers must validate assumptions using probabilistic sensitivity analyses .
Q. Data Contradiction Analysis
Q. Why do some trials report sustained this compound efficacy beyond 5 days, while others show rapid decline?
Pharmacodynamic models attribute this to aprepitant’s long half-life (~40 hrs) and variable NK-1 receptor occupancy. Trials with repeated dosing (e.g., day 1 + day 3) demonstrated extended protection (21-day cycles), whereas single-dose studies showed waning effects by day 5. Researchers should harmonize endpoints (e.g., 7-day vs. 21-day assessments) in meta-regressions .
Properties
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F7N4O6P/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38)/t12-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BARDROPHSZEBKC-OITMNORJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F7N4O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801021651 | |
Record name | Fosaprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
614.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Fosaprepitant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Aprepitant has been shown in animal models to inhibit emesis induced by cytotoxic chemotherapeutic agents, such as cisplatin, via central actions. Animal and human Positron Emission Tomography (PET) studies with Aprepitant have shown that it crosses the blood brain barrier and occupies brain NK1 receptors. Animal and human studies show that Aprepitant augments the antiemetic activity of the 5-HT3-receptor antagonist ondansetron and the corticosteroid ethasone and inhibits both the acute and delayed phases of cisplatin induced emesis. In summary, the active form of fosaprepitant is as an NK1 antagonist which is because it blocks signals given off by NK1 receptors. This therefore decreases the likelihood of vomiting in patients experiencing. | |
Record name | Fosaprepitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
172673-20-0 | |
Record name | Fosaprepitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172673-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fosaprepitant [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172673200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fosaprepitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06717 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fosaprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801021651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FOSAPREPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L8OF9XRDC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Fosaprepitant | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015662 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.